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An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,1-Benzisoxazole
Abstract

2,1-Benzisoxazole, also known as anthranil, is a heterocyclic aromatic compound featuring a
benzene ring fused to an isoxazole ring.[1][2] This scaffold is of significant interest to
researchers, scientists, and drug development professionals due to its presence in a wide array
of pharmacologically active molecules, including antipsychotic and anticonvulsant drugs.[2][3]
Its unique electronic structure and bonding characteristics are fundamental to its chemical
reactivity and biological activity. This technical guide provides a comprehensive overview of the
molecular structure, bonding, and spectroscopic properties of 2,1-benzisoxazole. It includes a
summary of quantitative structural data, detailed experimental protocols for its synthesis and
characterization, and graphical representations of synthetic pathways and analytical workflows
to support further research and development.

Molecular Structure and Bonding

2,1-Benzisoxazole is an aromatic organic compound with the molecular formula C7HsNO.[1]
The structure consists of a benzene ring fused to a 1,2-oxazole ring via the C-N bond.[4] This
fusion results in a bicyclic system that is relatively stable due to its aromaticity.[2]

Physicochemical Properties
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The fundamental physicochemical properties of 2,1-benzisoxazole are summarized in the table

below.

Property Value Reference
Molecular Formula C7HsNO [11[4]
Molecular Weight 119.12 g/mol [1]

CAS Number 271-58-9 [1]
Appearance C.:Ieér yellow to brown-red e

liquid

Density 1.183 g/mL at 25 °C [4]

Boiling Point 215 °C [4]
Refractive Index n20/D 1.584 [4]

Structural and Bonding Parameters

Detailed structural parameters such as bond lengths and angles are typically determined via X-
ray crystallography or computational modeling. While crystallographic data for the parent 2,1-
benzisoxazole is not readily available in the provided search results, data for its derivatives
offer significant insight into the core structure's geometry.

For instance, X-ray analysis of a 1,3-dihydro-2,1-benzisoxazole derivative revealed that the
nitrogen atom is highly pyramidal, with the sum of bond angles around it being 324.6°.[6] This
deviation from the 360° expected for a planar atom highlights the stereochemical
characteristics of the heterocyclic ring in its reduced form.[6]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of 2,1-benzisoxazole and its
derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 13C NMR spectroscopy are powerful tools for elucidating the molecular structure. The
chemical shifts provide information about the electronic environment of each nucleus.

Nucleus Chemical Shift (ppm) Reference
1H NMR 7.0-85 [71[8][9]
3C NMR 113 - 165 [10][11]

Note: The specific chemical shifts and coupling patterns depend on the solvent used and the
substitution pattern on the benzisoxazole ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,1-benzisoxazole shows a molecular ion peak
corresponding to its molecular weight, confirming its elemental composition.[12]

Experimental Protocols
Synthesis of 2,1-Benzisoxazoles via Decyanative
Cyclization

This protocol describes an efficient, solvent-free synthesis of 2,1-benzisoxazoles from 2-
nitrophenyl acetonitriles at room temperature, promoted by trifluoromethanesulfonic acid
(TfOH).[13]

Materials:

e Substituted 2-nitrophenyl acetonitrile (1.0 equiv)
 Trifluoromethanesulfonic acid (TfOH) (2.0 equiv)
» Round-bottom flask

e Magnetic stirrer and stir bar

o Standard workup and purification supplies (e.g., ethyl acetate, saturated NaHCOs solution,
brine, anhydrous Na2SOa4, silica gel for chromatography)
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Procedure:

To a round-bottom flask containing the 2-nitrophenyl acetonitrile derivative, add TfOH at
room temperature.[13]

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using
Thin Layer Chromatography (TLC).[13]

Upon completion, carefully quench the reaction by adding the mixture to a stirred, saturated
agueous solution of NaHCO:s.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous NazSOa.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude
product.

Purify the crude product by flash column chromatography on silica gel to yield the pure 2,1-
benzisoxazole derivative.[13]

Protocol for NMR Spectroscopic Analysis

Procedure:

Dissolve approximately 5-10 mg of the purified 2,1-benzisoxazole sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
Acquire *H NMR and 3C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[11]

Process the resulting Free Induction Decay (FID) data (e.g., Fourier transform, phase
correction, baseline correction) to obtain the final spectra for analysis.

Reaction Pathways and Analytical Workflows
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Visualizing reaction mechanisms and experimental workflows can clarify complex relationships
and procedures. The following diagrams were generated using the DOT language.

Proposed Mechanism for Decyanative Cyclization

The synthesis of 2,1-benzisoxazoles from 2-nitrophenyl acetonitriles is proposed to proceed
through an acid-promoted enolization, followed by intramolecular cyclization and a retro-Diels—
Alder-type elimination.[13]
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Caption: Proposed reaction mechanism for the synthesis of 2,1-benzisoxazoles.

General Workflow for Structural Characterization

The logical workflow for synthesizing and characterizing a novel 2,1-benzisoxazole derivative
typically involves synthesis, purification, and a suite of analytical techniques to confirm its
structure and purity.
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Caption: Standard workflow for synthesis and structural analysis of derivatives.

Conclusion

2,1-Benzisoxazole possesses a stable, aromatic heterocyclic structure that serves as a critical
pharmacophore in medicinal chemistry. Its bonding characteristics, elucidated through
spectroscopic and crystallographic methods, are key to understanding its reactivity and
potential as a building block for novel therapeutic agents. The experimental protocols and
logical workflows detailed in this guide provide a framework for researchers to synthesize,
characterize, and further investigate this important class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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